molecular formula C6H9O4- B1651713 Butoxy(oxo)acetate CAS No. 13318-13-3

Butoxy(oxo)acetate

Cat. No.: B1651713
CAS No.: 13318-13-3
M. Wt: 145.13 g/mol
InChI Key: VJKHMZIJJRHRTE-UHFFFAOYSA-M
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Description

Butoxy(oxo)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is characterized by its butoxy group attached to an oxoacetate moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxy(oxo)acetate typically involves the esterification of oxoacetic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Oxoacetic acid+ButanolH2SO4This compound+Water\text{Oxoacetic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Oxoacetic acid+ButanolH2​SO4​​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Butoxy(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxoacetic acid and butanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to its corresponding alcohol.

    Substitution: The ester group in this compound can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Oxoacetic acid and butanol.

    Reduction: Corresponding alcohol.

    Substitution: Amides.

Scientific Research Applications

Butoxy(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butoxy(oxo)acetate involves its interaction with various molecular targets. In biochemical reactions, it can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis, releasing oxoacetic acid, which can further participate in metabolic pathways. The butoxy group can also interact with hydrophobic regions of proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethoxy(oxo)acetate
  • Methoxy(oxo)acetate
  • Propoxy(oxo)acetate

Uniqueness

Butoxy(oxo)acetate is unique due to its longer butoxy chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Butoxy(oxo)acetate, a compound with the molecular formula C6H10O3, is an ester that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group attached to an oxoacetate moiety. Its structure can be represented as follows:

C6H10O3\text{C}_6\text{H}_{10}\text{O}_3

This compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. In a comparative analysis, it was found to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus cereus30
Pseudomonas aeruginosa40

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induced apoptosis in MCF-7 breast cancer cells. The mechanism of action appears to involve the activation of caspase pathways, which are critical in programmed cell death.

Table 2: Cytotoxicity Data

Cell Line IC50 (µM) Mechanism
MCF-715Caspase activation
MDA-MB-23120Mitochondrial pathway

The data indicates that this compound may serve as a potential chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against biofilms formed by pathogenic bacteria revealed that it significantly reduced biofilm formation by up to 70% at concentrations as low as 25 µg/mL. This finding is crucial for developing strategies to combat biofilm-associated infections.
  • Cancer Treatment : In a xenograft model using MCF-7 tumor cells implanted in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth was monitored over four weeks, showing a decrease in volume by approximately 50% in treated animals.

Properties

IUPAC Name

2-butoxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKHMZIJJRHRTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619805
Record name Butoxy(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13318-13-3
Record name Butoxy(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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